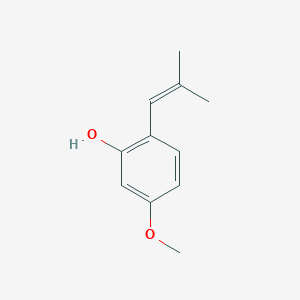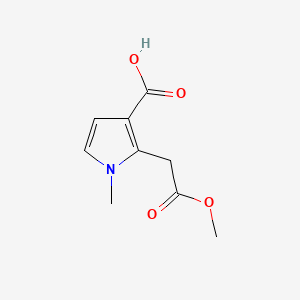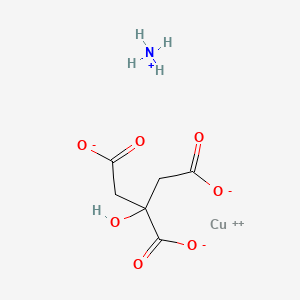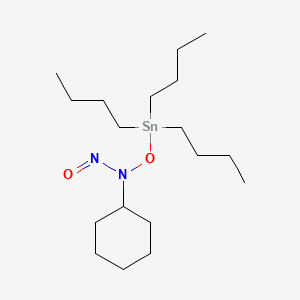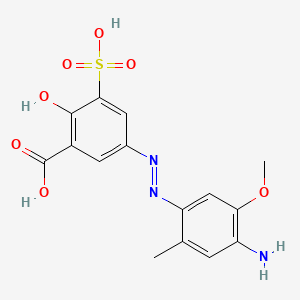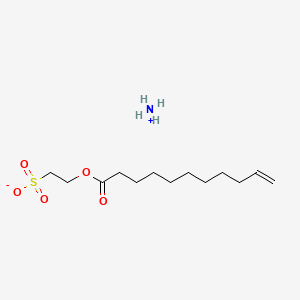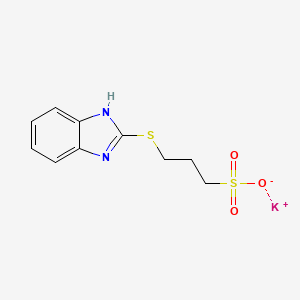
(2-Methylpentane-2,4-diolato(2-)-O,O')bis(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methylpentane-2,4-diolato(2-)-O,O’]bis(propan-2-olato)titanium is a titanium-based compound with the molecular formula C13H28O4Ti.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methylpentane-2,4-diolato(2-)-O,O’]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 2-methyl-2,4-pentanediol. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
[2-methylpentane-2,4-diolato(2-)-O,O’]bis(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes .
Scientific Research Applications
Chemistry
In chemistry, [2-methylpentane-2,4-diolato(2-)-O,O’]bis(propan-2-olato)titanium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions .
Biology
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility .
Industry
Industrially, [2-methylpentane-2,4-diolato(2-)-O,O’]bis(propan-2-olato)titanium is used in the production of high-performance materials, coatings, and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of [2-methylpentane-2,4-diolato(2-)-O,O’]bis(propan-2-olato)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved include ligand exchange, redox reactions, and coordination with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- [2-methylpentane-2,4-diolato(2-)-O,O’]bis(pentane-2,4-dionato-O,O’)titanium
- Titanium isopropoxide
- Titanium dioxide
Uniqueness
Compared to similar compounds, [2-methylpentane-2,4-diolato(2-)-O,O’]bis(propan-2-olato)titanium is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective .
Properties
CAS No. |
71965-12-3 |
|---|---|
Molecular Formula |
C12H30O4Ti |
Molecular Weight |
286.23 g/mol |
IUPAC Name |
2-methylpentane-2,4-diol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H14O2.2C3H8O.Ti/c1-5(7)4-6(2,3)8;2*1-3(2)4;/h5,7-8H,4H2,1-3H3;2*3-4H,1-2H3; |
InChI Key |
AIYWVCNVPURTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(CC(C)(C)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



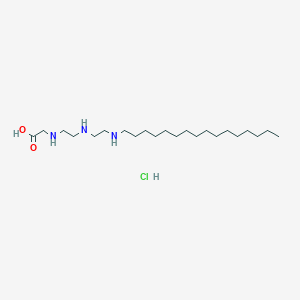
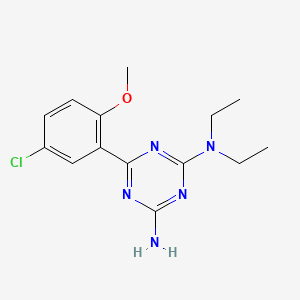
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
